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Abstract

Fenquinotrione is a potent triketone herbicide highly effective against a broad spectrum of
broadleaf and sedge weeds, particularly those resistant to acetolactate synthase (ALS)
inhibitors. Developed by Kumiai Chemical Industry and Ihara Chemical Industry, it is a valuable
tool in modern agriculture, especially in rice cultivation.[1][2] This technical guide provides a
comprehensive overview of the chemical structure and a detailed analysis of the synthetic
pathway of Fenquinotrione. It includes a summary of its physicochemical properties, a step-
by-step description of its synthesis, and its mechanism of action as a 4-hydroxyphenylpyruvate
dioxygenase (HPPD) inhibitor.

Chemical Structure and Properties

Fenquinotrione, with the IUPAC name 2-[8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-
carbonyl]cyclohexane-1,3-dione, is a complex organic molecule.[1][3][4] Its structure is
characterized by a quinoxaline heterocyclic core linked to a cyclohexanedione ring and a
substituted phenyl group.

Structural Diagram
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Caption: Chemical structure of Fenquinotrione.

Physicochemical Properties

Click to download full resolution via product page

A summary of the key physicochemical properties of Fenquinotrione is presented in the table

below.

Property Value Reference
2-[8-chloro-4-(4-
methoxyphenyl)-3-

IUPAC Name oxoquinoxaline-2-
carbonyl]cyclohexane-1,3-
dione

CAS Number 1342891-70-6

Molecular Formula C22H17CIN20s

Molecular Weight 424.83 g/mol

Appearance Pale yellow powder

Melting Point 157.6 °C

Log P (pH 7.0) 0.33

Synthesis of Fenquinotrione

The synthesis of Fenquinotrione is a multi-step process that begins with 2,6-

dichloronitrobenzene. The key steps involve the formation of a quinoxaline ring system,

followed by its acylation with a cyclohexanedione moiety.
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Synthetic Pathway Overview

The overall synthetic scheme for Fenquinotrione can be visualized as follows:

Click to download full resolution via product page

Caption: Synthetic pathway of Fenquinotrione.

Detailed Experimental Protocols

While specific, detailed experimental protocols from primary literature are not publicly available
in their entirety, the synthesis can be described based on the known reaction types:
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e Aromatic Substitution: The synthesis commences with an aromatic substitution reaction
involving 2,6-dichloronitrobenzene and a substituted aniline (likely p-methoxyaniline) to form
the diarylamine intermediate.

o Béchamp Reduction: The nitro group of the diarylamine intermediate is then reduced to a
primary amine using the Béchamp reduction, which typically employs iron filings in the
presence of an acid.

o Dean-Stark Condensation: The resulting diamine undergoes a Dean-Stark condensation with
diethyl ketomalonate. This reaction, carried out under conditions that remove water, leads to
the formation of the quinoxaline ring system.

e Hydrolysis: The ester group on the quinoxaline ring is hydrolyzed to a carboxylic acid,
typically using a base such as potassium carbonate followed by acidification.

e O-Acylation and Rearrangement: The final steps involve the O-acyl coupling of the carboxylic
acid with 1,3-cyclohexanedione, followed by a cyanide-catalyzed rearrangement to yield the
C-acylated final product, Fenquinotrione.

Note: The structures of intermediates 86, 87, 89, 90, and 92 are inferred from the described
reaction sequence.

Mechanism of Action

Fenquinotrione exerts its herbicidal activity by inhibiting the enzyme 4-hydroxyphenylpyruvate
dioxygenase (HPPD). This enzyme is crucial in the biochemical pathway for the synthesis of
plastoquinone and tocopherol in plants.

HPPD Inhibition Pathway

Caption: Mechanism of HPPD inhibition by Fenquinotrione.

Inhibition of HPPD leads to a depletion of plastoquinone, which is an essential cofactor for
phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. The resulting lack of
carotenoids leaves chlorophyll susceptible to photo-oxidation, leading to the characteristic
bleaching symptoms and ultimately, plant death.
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Conclusion

Fenquinotrione is a significant herbicide with a complex chemical structure and a multi-step
synthesis process. Its mode of action as an HPPD inhibitor provides effective control of a wide
range of weeds. This guide offers a foundational understanding for researchers and
professionals in the fields of agrochemistry and drug development, summarizing the key
technical aspects of this important molecule. Further research into optimizing its synthesis and
exploring its biological activity could lead to the development of even more effective and
selective herbicides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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